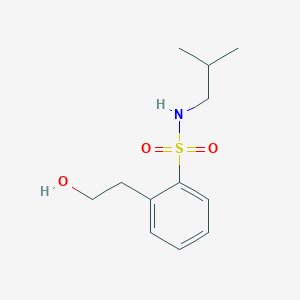
2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1-sulfonyl chloride, 2-methylpropylamine, and 2-chloroethanol.
Formation of Intermediate: Benzene-1-sulfonyl chloride reacts with 2-methylpropylamine in the presence of a base such as triethylamine to form N-(2-methylpropyl)benzene-1-sulfonamide.
Hydroxyethylation: The intermediate N-(2-methylpropyl)benzene-1-sulfonamide is then reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to introduce the hydroxyethyl group, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2-oxoethyl)-N-(2-methylpropyl)benzene-1-sulfonamide.
Reduction: Formation of N-(2-methylpropyl)benzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new antimicrobial agents, given the known activity of sulfonamides.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The hydroxyethyl and 2-methylpropyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide: Unique due to the presence of both hydroxyethyl and 2-methylpropyl groups.
N-(2-methylpropyl)benzene-1-sulfonamide: Lacks the hydroxyethyl group, which may affect its chemical reactivity and biological activity.
2-(2-Hydroxyethyl)benzene-1-sulfonamide: Lacks the 2-methylpropyl group, which may influence its binding affinity and specificity.
Uniqueness
The presence of both hydroxyethyl and 2-methylpropyl groups in this compound makes it unique compared to other similar compounds. These groups can significantly impact the compound’s chemical properties, reactivity, and biological activity, making it a valuable molecule for various scientific and industrial applications.
Propriétés
Numéro CAS |
142382-52-3 |
|---|---|
Formule moléculaire |
C12H19NO3S |
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-10(2)9-13-17(15,16)12-6-4-3-5-11(12)7-8-14/h3-6,10,13-14H,7-9H2,1-2H3 |
Clé InChI |
NWTSMXJKYYLGAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNS(=O)(=O)C1=CC=CC=C1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


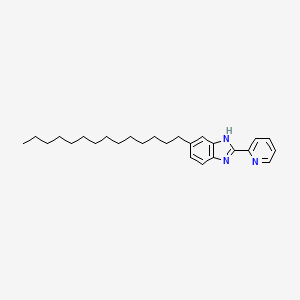
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
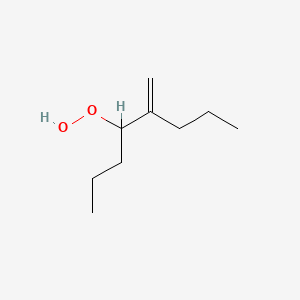

![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
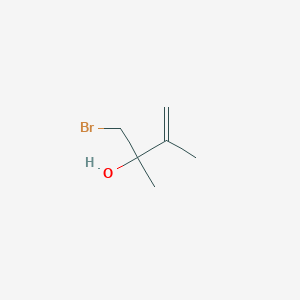
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
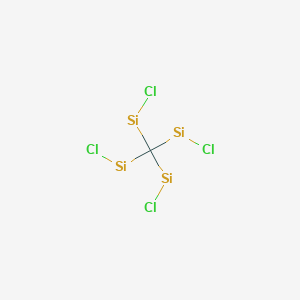
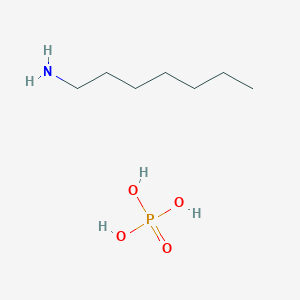
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
